molecular formula C21H27N5O4 B2420237 10-(4-Ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione CAS No. 878735-11-6

10-(4-Ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione

Cat. No. B2420237
M. Wt: 413.478
InChI Key: PARKAWDOKWCGIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a heterocyclic compound with a complex structure . It has potential applications in scientific research, particularly in drug discovery and the study of molecular interactions.


Molecular Structure Analysis

The molecular formula of this compound is C21H27N5O4 . It has an average mass of 413.470 Da and a mono-isotopic mass of 413.206299 Da .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C21H27N5O4, an average mass of 413.470 Da, and a mono-isotopic mass of 413.206299 Da .

Scientific Research Applications

Synthesis and Structural Characterization

The study by Andrade et al. (2015) focuses on the synthesis and structural characterization of 1,4-diazepines related to curcumin, highlighting the importance of these compounds in chemical research for their potential applications in drug design due to their unique structures and properties (Andrade, Sanz, Claramunt, & Elguero, 2015).

Chemical Reactivity and Indicator Applications

Pyrko's work (2021) on the synthesis of a 10-hydroxydecahydroacridine-1,8-dione derivative for use as an acid-base titration indicator exemplifies the chemical versatility of diazepine derivatives. This study suggests that similar compounds could be developed for various analytical chemistry applications, including environmentally friendly synthesis and as indicators in titrations (Пырко, 2021).

Drug Scaffold Potential

Antolak et al. (2014) demonstrate the enantioselective deprotonative ring contraction of N1-methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones, providing an efficient entry to a potentially useful drug scaffold. This suggests the role of diazepine derivatives in the development of new pharmacologically active compounds with high stereochemical purity (Antolak, Yao, Richoux, Slebodnick, & Carlier, 2014).

HDM2 Antagonists for Cancer Treatment

Raboisson et al. (2005) explore the synthesis and biological evaluation of 1,4-diazepines as HDM2 antagonists, which could mimic the alpha-helix of p53 peptide. This study validates the potential of diazepine-2,5-diones in cancer treatment, showcasing the therapeutic applications of these compounds (Raboisson et al., 2005).

properties

IUPAC Name

10-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4/c1-4-30-16-9-7-15(8-10-16)24-11-5-6-12-25-17-18(22-20(24)25)23(2)21(28)26(19(17)27)13-14-29-3/h7-10H,4-6,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARKAWDOKWCGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione

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